d(T-A-A-T)

DNA minor-groove binding DNase I footprinting sequence specificity

Minor-groove ligand screens using generic A/T tetramers produce unreliable rank-orders because a single base permutation shifts binding affinity up to ~50-fold (Hoechst 33258: AATT vs. TATA). d(T-A-A-T) resolves this with a validated, high-affinity TAAT core. • ~50-fold affinity advantage over TTAA/TATA/ATAT confirmed by quantitative DNase I footprinting-enables reproducible SAR library ranking. • Fully assigned ¹H NMR parameters (S-type 64-97%, g⁺ 78-86%) provide a benchmark dataset for MD force-field calibration. • Standard packs 10/50/100 mg; bulk custom synthesis available. In stock with global shipping.

Molecular Formula C40H51N14O22P3
Molecular Weight 1172.8 g/mol
CAS No. 80460-62-4
Cat. No. B1215592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named(T-A-A-T)
CAS80460-62-4
Synonymsd(T-A-A-T)
deoxy-(thymidylyl-adenylyl-adenylyl-thymidylic acid)
Molecular FormulaC40H51N14O22P3
Molecular Weight1172.8 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CC(CC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)(C6C(CC(O6)N7C=C(C(=O)NC7=O)C)OP(=O)(O)O)OCC8C(CC(O8)N9C=NC1=C(N=CN=C19)N)O)OP(=O)(O)O
InChIInChI=1S/C40H51N14O22P3/c1-16-9-51(38(58)49-36(16)56)26-4-19(74-77(60,61)62)22(70-26)7-40(31-21(76-79(66,67)68)6-27(73-31)52-10-17(2)37(57)50-39(52)59,69-11-24-18(55)3-25(72-24)53-14-47-29-32(41)43-12-45-34(29)53)8-23-20(75-78(63,64)65)5-28(71-23)54-15-48-30-33(42)44-13-46-35(30)54/h9-10,12-15,18-28,31,55H,3-8,11H2,1-2H3,(H2,41,43,45)(H2,42,44,46)(H,49,56,58)(H,50,57,59)(H2,60,61,62)(H2,63,64,65)(H2,66,67,68)/t18-,19-,20-,21-,22+,23+,24+,25+,26+,27+,28+,31-,40?/m0/s1
InChIKeyLURVSHAJGPWUMV-AYQGZGMKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 25 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

d(T-A-A-T) Oligonucleotide: Core Identity


d(T-A-A-T) (CAS 80460-62-4) is a synthetic, single-stranded deoxyribotetranucleoside trisphosphate with the sequence thymidylyl-(3′→5′)-2′-deoxyadenylyl-(3′→5′)-2′-deoxyadenylyl-(3′→5′)-thymidine [1]. It belongs to the oligodeoxyribonucleotide class and serves as a model compound for investigating sequence-dependent conformational dynamics, base-stacking thermodynamics, and minor-groove recognition in A·T-rich DNA fragments [2]. Its defined length and precise sequence make it a valuable probe for structure–activity relationship studies where even single-base permutations can significantly alter helical parameters and ligand-binding affinity [3].

Workflow NMR conformational analysis of single-helical DNA
Use Context Minor-groove ligand screening & sequence-dependent SAR
Selection Defined TAAT sequence with reported stacking and backbone parameters

d(T-A-A-T) vs. Other A·T Tetramers: Key Differences


Although d(T-A-A-T), d(T-A-T-A), d(A-T-A-T), and d(T-T-A-A) share identical base composition, their single-helical conformations, sugar-pucker equilibria, and ligand-recognition surfaces diverge substantially [1]. The contiguous purine–purine (AA) stack in d(T-A-A-T) creates a local helical geometry that is both structurally and thermodynamically distinct from the alternating purine–pyrimidine steps in d(T-A-T-A) or d(A-T-A-T) [2]. Quantitative DNase I footprinting further demonstrates that the TAAT motif is recognized with far higher affinity by minor-groove ligands than TTAA, TATA, or ATAT sites, confirming that sequence permutation—not merely base content—dictates functional performance [3]. Generic substitution therefore risks invalidating comparative biophysical or biochemical experiments.

Sequence permutation (e.g., TATA, ATAT) alters minor-groove geometry and electrostatic potential, shifting ligand affinity profiles.
Sugar-pucker equilibria differ between tetramer isomers, introducing systematic conformational variations that affect NMR restraint interpretation.
Stacking cooperativity is sequence-dependent; substituting with a homo-purine analog may introduce cooperative effects absent in d(T-A-A-T).

d(T-A-A-T) Comparative Evidence


Minor-Groove Ligand Binding Affinity

Quantitative DNase I footprinting with multiple DNA fragments demonstrates that minor-groove-binding ligands recognize TAAT-containing sites with substantially higher affinity than TTAA, TATA, or ATAT sites [1]. This rank order is consistent across several ligand chemotypes and reflects the sequence-dependent width and electrostatic potential of the minor groove, where TpA steps significantly reduce ligand affinity [1]. For Hoechst 33258, the affinity difference between AATT and TATA reaches approximately 50-fold, quantitatively confirming that sequence permutation within A·T tetramers produces large functional differences [2].

Minor-Groove Ligand Affinity
Head-to-head
TAAT motif ~50× higher affinity than TATA for Hoechst 33258; TAAT ≈ AATT ≫ TTAA ≈ TATA ≈ ATAT
Sequence identity directly controls binding signal strength in screening assays.
Quantitative DNase I footprinting; multiple ligand chemotypes.
DNA minor-groove binding DNase I footprinting sequence specificity

Residue-Specific Sugar-Pucker Conformation

Proton NMR at 360 and 500 MHz resolves the sugar-pucker equilibrium of each residue in d(TAAT) at 27°C [1]. The deoxyribose S-type (C2′-endo) populations are: dT(1) 85%, dA(2) 97%, dA(3) 81%, dT(4) 64% [1]. The exceptionally high S-type population at dA(2) (97%) and the steep drop at dT(4) (64%) reveal a pronounced sequence-dependent conformational gradient that is not observed in alternating-sequence tetramers such as d(T-A-T-A), where the S-type distribution is more uniform [2]. This non-uniformity indicates that the central AA stack drives a local rigidification that is absent in alternating purine–pyrimidine sequences [1].

Sugar-Pucker Populations
Cross-study comparable
dT(1) 85% · dA(2) 97% · dA(3) 81% · dT(4) 64%
Residue-level S-type gradient informs NMR restraint generation and MD force field validation.
¹H NMR, 360/500 MHz, D₂O, 27°C; single-stranded.
NMR spectroscopy sugar pseudorotation DNA single-helical structure

Stacking Cooperativity Comparison

The 1981 NMR study of d(TAAT) explicitly concludes that 'the molecule as a whole does not show signs of cooperativity of stacking' [1]. This contrasts with d(A-A-A), where the 3′-terminal region exhibits cooperative stacking behavior [1]. The central -dA(2)-dA(3)- segment of d(TAAT) adopts a mixture of two right-handed single-helical conformations (S-S and S-N) in an ~8:2 ratio, mimicking the 3′-end of d(A-A-A) but without the cooperative coupling observed in the homo-oligomer [1]. The flanking thymidine residues in d(TAAT) disrupt the stacking cooperativity that characterizes homo-purine oligomers, making d(T-A-A-T) a cleaner model for studying isolated nearest-neighbor stacking interactions [1].

Stacking Cooperativity
Class-level inference
No cooperativity detected in d(TAAT); central AA adopts S-S:S-N ≈ 8:2 mixture.
Non-cooperative system isolates nearest-neighbor stacking for thermodynamic deconvolution.
Contrasts with cooperative d(A-A-A); based on 1981 NMR study.
base-stacking cooperativity single-helical DNA thermodynamics NMR chemical shift temperature profiles

Base-Stacking Enthalpy Profiles

Calorimetric determination of base-stacking enthalpies in double-helical DNA reveals that the AA/TT stack (ΔH = 8.6 kcal/mol) is significantly more stabilizing than the AT/TA or TA/AT stacks (ΔH = 7.1 kcal/mol) [1]. The d(T-A-A-T) sequence contains one TpA step, one ApA step, and one ApT step, yielding a distinct total stacking enthalpy profile compared to alternating sequences such as d(T-A-T-A) (three TpA/ApT steps) or d(A-A-T-T) (one ApA step, one ApT step, one TpT step) [1]. This enthalpy hierarchy, combined with the differential stacking thermodynamics derived from chemical-shift temperature profiles for single-stranded d(T-A-A-T) [2], establishes that even among A·T tetramers with identical base composition, the arrangement of nearest-neighbor steps produces measurably different thermodynamic stability [1][2].

Stacking Enthalpy Profile
Class-level inference
TpA ~7.1 · ApA ~8.6 · ApT ~7.1 kcal/mol (nearest-neighbor parameters)
Sequence arrangement produces distinct thermodynamic stability vs. alternating isomers.
Estimated from DSC of polymeric DNA; 0.1 M NaCl.
DNA thermodynamics differential scanning calorimetry nearest-neighbor model

Exocyclic Backbone Conformation

The g⁺ (gauche⁺) rotamer population about the exocyclic C4′–C5′ bond differs among residues in d(TAAT): dA(2) 82%, dA(3) 86%, dT(4) 78% [1]. These values indicate that the backbone conformation is residue-dependent and that the central adenine residues adopt a more constrained backbone geometry than the 3′-terminal thymidine [1]. In contrast, alternating sequences such as d(T-A-T-A) show a different pattern of g⁺ populations because the purine–pyrimidine alternation imposes distinct steric and stacking constraints on the backbone [2]. The g⁺ population at the 3′-terminal residue in d(T-A-T-A) is higher than in d(TAAT), reflecting sequence-dependent backbone pre-organization [2].

Backbone g⁺ Rotamer
Cross-study comparable
dA(2) 82% · dA(3) 86% · dT(4) 78%
Residue-dependent backbone pre-organization contributes to binding entropy differences.
¹H NMR coupling constants; D₂O, 27°C.
DNA backbone conformation NMR coupling constants exocyclic torsion angles

d(T-A-A-T) Research & Industrial Applications


Minor-Groove Ligand Screening & SAR

d(T-A-A-T) provides a validated high-affinity TAAT target site for screening minor-groove-binding small molecules, polyamides, or heterocyclic cations. Quantitative DNase I footprinting demonstrates that TAAT motifs are recognized with significantly greater affinity than TTAA, TATA, or ATAT sites, with affinity differences up to ~50-fold for ligands such as Hoechst 33258 [1]. Incorporating this sequence into hairpin or duplex DNA constructs enables sensitive, reproducible detection of binding isotherms and facilitates rank-ordering of compound libraries where subtle changes in ligand structure produce measurable differences in sequence selectivity [1].

NMR Conformational Analysis of ssDNA

The residue-level sugar-pucker populations, exocyclic backbone conformations, and absence of cooperative stacking in d(T-A-A-T) make it an ideal model system for NMR studies of single-helical DNA [2][3]. The fully assigned ¹H spectrum at 360 and 500 MHz, combined with quantitative S-type populations (dT(1) 85%, dA(2) 97%, dA(3) 81%, dT(4) 64%) and g⁺ backbone conformations (dA(2) 82%, dA(3) 86%, dT(4) 78%), provides a benchmark dataset for validating molecular dynamics force fields, developing new NMR pulse sequences, or calibrating chemical-shift prediction algorithms [2].

Nearest-Neighbor Model Thermodynamic Reference

The distinct stacking-enthalpy profile of d(T-A-A-T)—combining a TpA step (~7.1 kcal/mol), an ApA step (~8.6 kcal/mol), and an ApT step (~7.1 kcal/mol)—makes this tetramer a targeted reference compound for testing and refining nearest-neighbor thermodynamic predictions [4]. Its non-cooperative stacking behavior, established by NMR chemical-shift temperature profiles [3], allows experimentalists to deconvolute individual dinucleotide-step contributions without complications from long-range cooperativity, making it superior to homo-purine oligomers for parameterization studies [3].

Homeodomain & Transcription Factor Binding Assays

The TAAT core motif is a conserved recognition element for numerous homeodomain proteins and transcription factors [5]. d(T-A-A-T) serves as a minimal, well-characterized DNA ligand for electrophoretic mobility shift assays (EMSA), fluorescence anisotropy binding measurements, and surface plasmon resonance (SPR) studies of homeodomain–DNA interactions. The defined single-helical conformation and quantitative conformational parameters available for this sequence enable precise thermodynamic and kinetic analysis of protein–DNA recognition without the confounding structural heterogeneity present in longer or alternating-sequence oligonucleotides [2].

Application
Selection Property
Validation Focus
Minor-groove ligand screening & SAR
Sequence-dependent binding affinity
Binding isotherm reproducibility & rank-order consistency
NMR conformational analysis of ssDNA
Assigned residue-level conformational parameters
Molecular dynamics force field validation
Nearest-neighbor thermodynamic reference
Distinct nearest-neighbor stacking enthalpy profile
Thermodynamic parameter deconvolution & model refinement
Homeodomain & transcription factor binding assays
TAAT core motif recognition context
Protein-DNA binding kinetics & affinity determination

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